molecular formula C5H2FNS B3291339 Thiazole, 2-ethynyl-4-fluoro- CAS No. 872122-47-9

Thiazole, 2-ethynyl-4-fluoro-

Cat. No.: B3291339
CAS No.: 872122-47-9
M. Wt: 127.14 g/mol
InChI Key: SWRLZWHJISBEEM-UHFFFAOYSA-N
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Description

Thiazole, 2-ethynyl-4-fluoro- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of an ethynyl group at the 2-position and a fluorine atom at the 4-position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2-ethynyl-4-fluoro- typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of a precursor molecule containing sulfur and nitrogen atoms. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of thiazole, 2-ethynyl-4-fluoro- may involve more scalable and efficient methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-ethynyl-4-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Thiazole, 2-ethynyl-4-fluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of thiazole, 2-ethynyl-4-fluoro- involves its interaction with specific molecular targets. The ethynyl and fluoro substituents can enhance the compound’s binding affinity to enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound without any substituents.

    2-Methylthiazole: A thiazole derivative with a methyl group at the 2-position.

    4-Fluorothiazole: A thiazole derivative with a fluorine atom at the 4-position.

Uniqueness

Thiazole, 2-ethynyl-4-fluoro- is unique due to the presence of both ethynyl and fluoro substituents. These groups can significantly alter the compound’s chemical reactivity and biological activity compared to other thiazole derivatives. The ethynyl group introduces a triple bond, which can participate in additional types of chemical reactions, while the fluorine atom can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

2-ethynyl-4-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c1-2-5-7-4(6)3-8-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRLZWHJISBEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CS1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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